4-Phospho-L-erythronic acid is a phosphorylated sugar acid that plays a significant role in biochemical pathways, particularly in the synthesis of pyridoxal 5′-phosphate, an active form of vitamin B6. This compound is recognized for its ability to inhibit ribose 5-phosphate isomerase, an enzyme involved in the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular metabolism. It is classified as a small molecule and is primarily studied for its potential applications in metabolic research and enzyme inhibition.
4-Phospho-L-erythronic acid can be derived from D-erythronolactone, a compound that serves as a precursor in various synthetic routes. The synthesis of 4-phospho-L-erythronic acid typically involves several chemical transformations that convert D-erythronolactone into the desired product.
This compound falls under the category of phosphorylated carbohydrates and is considered an intermediate in biochemical pathways. It is not currently approved for clinical use but is classified as an experimental small molecule with potential applications in pharmacological research.
The synthesis of 4-phospho-L-erythronic acid has been explored through various methods, with a focus on efficiency and yield. A notable synthetic route involves the following steps:
The synthetic route emphasizes the use of benzyl protecting groups, which facilitate the deprotection process and improve yields compared to previous methods that utilized methyl esters, which are prone to cyclization . The entire synthesis can be accomplished in five steps, demonstrating a practical approach to producing this compound for further study.
The molecular formula of 4-phospho-L-erythronic acid is , and its structural representation includes a phosphono group attached to the fourth carbon of the erythronic acid backbone.
This structure highlights the presence of multiple hydroxyl groups and a phosphate group, which contribute to its reactivity and biological activity .
4-Phospho-L-erythronic acid participates in various biochemical reactions primarily as an inhibitor. Its main reaction involves inhibition of ribose 5-phosphate isomerase, impacting nucleotide synthesis pathways.
The mechanism by which it inhibits ribose 5-phosphate isomerase involves competitive binding to the enzyme's active site. This inhibition can disrupt normal metabolic processes within cells that rely on ribose sugars for nucleic acid synthesis .
Relevant data indicate that these properties make it suitable for laboratory applications involving enzymatic studies and metabolic pathway analyses .
4-Phospho-L-erythronic acid has several potential applications in scientific research:
Stereoselective phosphorylation of the erythronic acid backbone requires precise control to maintain chiral integrity at the C4 position, a determinant for biological activity. Modern synthetic routes commonly employ D- or L-erythronolactone as inexpensive starting materials, leveraging their inherent chirality. A prominent five-step chemical synthesis begins with perbenzylation of D-erythronolactone using Ag₂O and benzyl bromide, achieving 34% yield after recrystallization [4]. Subsequent lactone ring opening with LiOH generates the erythronic acid derivative, which undergoes esterification with phenyldiazomethane—a critical deviation from conventional methyl esters that prevents undesirable cyclization (84% yield). Phosphitylation using dibenzylphosphoramidite followed by tert-butyl peroxide oxidation yields the protected phospho-derivative (76% yield). Global deprotection via hydrogenolysis (Pd/C) delivers 4-phospho-D-erythronate with 22% overall yield [4].
Alternative stereocontrolled routes utilize gold(III)-catalyzed oxidation of erythrose-4-phosphate or bromine-mediated oxidation, though these suffer from impracticalities: Erythrose-4-phosphate costs >$6,500/g, and bromine oxidation lacks reproducible yield data [4] [8]. A comparative analysis reveals that benzyl ester intermediates significantly enhance stability during purification versus methyl esters, which spontaneously cyclize to lactones on silica gel [4].
Table 1: Key Phosphorylation Methods for 4-Phosphoerythronate Synthesis
Method | Key Reagent/Step | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Ag₂O/BnBr Protection | Benzylation at C2,C3 | 34 | α/β mixture | Moderate yield |
Phenyldiazomethane Ester | C1-esterification | 84 | Retention | Avoids cyclization |
Dibenzylphosphoramidite | P-O bond formation | 76 | β-selectivity | Requires oxidation |
H₂/Pd-C Deprotection | Global debenzylation | 95 (step) | Retention | Solvent optimization critical |
Enzymatic (GAPDH) | Erythrose-4-P oxidation | Trace | Undefined | Not isolable; in situ use only |
Enzymatic synthesis exploits metabolic pathways where erythrose-4-phosphate undergoes oxidation by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), forming 4-phosphoerythronate in situ [8]. Although physiologically relevant, this method remains impractical for bulk synthesis: The product accumulates in trace quantities, requires complex isolation from reaction mixtures, and lacks stereochemical control documentation. Furthermore, GAPDH exhibits substrate ambiguity, reducing reaction efficiency [8].
In contrast, chemical synthesis offers scalable, reproducible routes. The chemical approach's superiority is evidenced by:
Hybrid chemoenzymatic strategies show nascent promise but require optimization. For example, combining chemical phosphorylation with enzymatic resolution could enhance enantiopurity but remains unexplored for 4-phosphoerythronate [3] [10].
Protecting group selection critically dictates efficiency in 4-phosphoerythronate synthesis. Three strategies dominate:
Table 2: Protecting Group Performance in Erythronate Synthesis
Protecting Group | Function | Deprotection Method | Advantage | Drawback |
---|---|---|---|---|
Benzyl (Bn) | C1/C2/C3 protection | H₂, Pd/C | Orthogonal to phosphates; high-yielding | Requires metal catalysts |
Trityl (Tr) | C4-OH temporary block | Mild acid | Regioselective phosphorylation | Acid-sensitive phosphates |
Phenyl (Ph) | C1-ester | Hydrogenolysis | Prevents lactonization | May require harsh conditions |
Dibenzylphospho | Phosphate protection | H₂, Pd/C | Compatible with global deprotection | Over-reduction risks |
Optimal strategies employ benzyl groups for hydroxyl protection coupled with phenyl esters at C1, enabling efficient deprotection without phosphate degradation. Future innovations may harness photolabile groups (e.g., nitroveratryl) for orthogonal deprotection in complex derivatives [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7